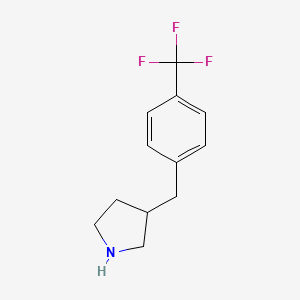
3-(4-(三氟甲基)苄基)吡咯烷
描述
“3-(4-(Trifluoromethyl)benzyl)pyrrolidine” is a chemical compound with the CAS Number: 957998-85-5 . It is used as a reactant in the preparation of N-thiazolopyrimidinyl- and/or N-thiazolopyridinylurea derivatives as adenosine A2B receptor antagonists .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to “3-(4-(Trifluoromethyl)benzyl)pyrrolidine”, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethyl)benzyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .
科学研究应用
氟代吡咯烷的合成
3-(4-(三氟甲基)苄基)吡咯烷被用于合成氟代吡咯烷。这些化合物由于其独特的性质,如增强的稳定性和亲脂性,在药物化学和有机合成中具有重要应用。氟代吡咯烷和(氟烷基)吡咯烷被用于制备药物和作为有机催化剂。合成过程涉及吡咯烷衍生物的氟化或从氟烷基前体进行多步合成 (Pfund & Lequeux, 2017)。
在环加成反应中的应用
这种化合物在1,3-偶极环加成反应中起着关键作用。这些反应在创造各种三氟甲基取代的吡咯烷方面是基础的,这些吡咯烷在各种合成应用中具有价值。例如,三氟丙烯衍生物与N-苄基偶氮甲基亚胺的环加成反应会产生二取代的3-三氟甲基-吡咯烷 (Plancquaert et al., 1996)。
抗癌药物的开发
最近的研究集中在氟代吡咯烷衍生物,包括含有3-(4-(三氟甲基)苄基)吡咯烷的潜在抗癌应用上。这些化合物已经证明在抑制癌细胞迁移和生长、诱导细胞周期在G1期的停滞以及诱导癌细胞凋亡方面具有有效性。这使它们成为新型抗癌疗法开发的有希望的候选药物 (Olszewska et al., 2020)。
安全和危害
作用机制
Target of Action
The compound is a derivative of pyrrolidine , a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be active in the mes test .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the compound should be stored at room temperature .
生化分析
Biochemical Properties
3-(4-(Trifluoromethyl)benzyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes by forming strong hydrogen bonds and hydrophobic interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can modulate the activity of proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types. Moreover, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-(Trifluoromethyl)benzyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and metabolic modulation. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
3-(4-(Trifluoromethyl)benzyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biological activity. Additionally, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can affect metabolic flux and metabolite levels, altering the balance of key metabolic pathways and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells. The distribution of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine within tissues can also affect its therapeutic potential and toxicity, as different tissues may exhibit varying levels of uptake and retention .
Subcellular Localization
The subcellular localization of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-(4-(Trifluoromethyl)benzyl)pyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its effects on cellular processes and overall biological activity .
属性
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10/h1-4,10,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDXXSXLYSCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391216 | |
| Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957998-84-4 | |
| Record name | 3-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957998-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


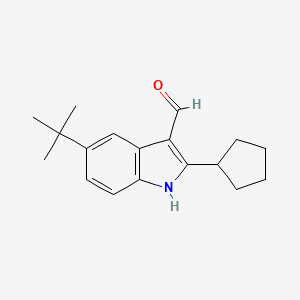
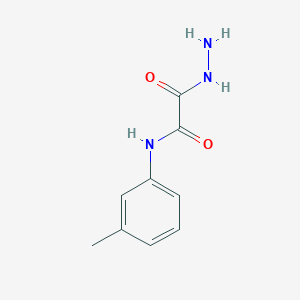
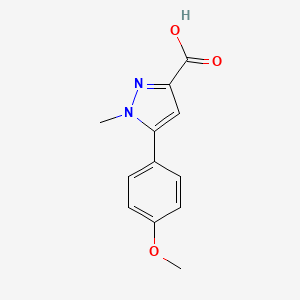
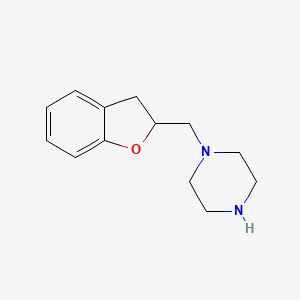
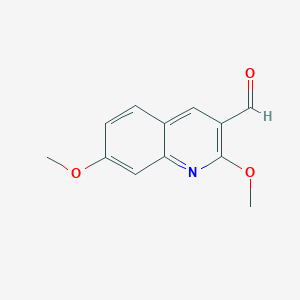
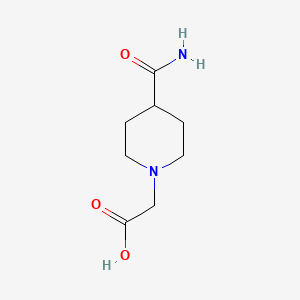
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
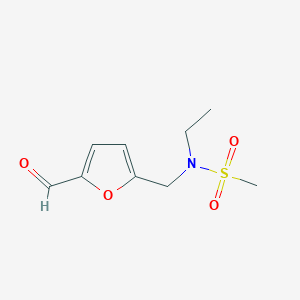
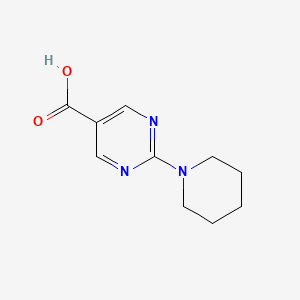
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)
